2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol
Description
Significance of the Quinoline-8-ol Scaffold in Advanced Organic Chemistry
The quinoline-8-ol (8-HQ) scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a hydroxyl group at the C-8 position. nih.gov This seemingly simple arrangement gives rise to a remarkable set of chemical properties that have established 8-HQ and its derivatives as privileged structures in multiple scientific domains.
One of the most defining features of 8-hydroxyquinoline (B1678124) is its exceptional ability to act as a bidentate chelating agent for a wide variety of metal ions. nih.govrroij.com The proximity of the hydroxyl group's oxygen and the pyridine ring's nitrogen atom allows for the formation of stable, five-membered chelate rings with metal cations, displacing the hydroxyl proton. rroij.com This property has been extensively utilized in analytical chemistry for the gravimetric analysis and separation of metal ions. rroij.com Beyond classical analysis, this metal-binding capacity is central to its modern applications, including the development of fluorescent chemosensors and its use in organic light-emitting diodes (OLEDs), where its aluminum complex, Alq3, is a common component. rroij.comwikipedia.org
In the realm of medicinal chemistry, the 8-HQ scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Many of these bioactivities are intrinsically linked to its metal-chelating ability, which can disrupt metal homeostasis in pathogenic organisms or cancer cells. nih.govnih.gov The planar, lipophilic nature of the 8-HQ molecule further facilitates its passage across biological membranes, enhancing its potential as a pharmacophore. nih.gov The versatility of the quinoline (B57606) ring allows for extensive synthetic modification at various positions, enabling chemists to fine-tune its electronic and steric properties to optimize activity for specific targets. mdpi.comresearchgate.netnih.gov
Table 1: Physicochemical Properties of Quinolin-8-ol
| Property | Value |
|---|---|
| IUPAC Name | Quinolin-8-ol |
| Other Names | Oxine, 8-Quinolinol |
| CAS Number | 148-24-3 |
| Molecular Formula | C₉H₇NO |
| Molar Mass | 145.16 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 76 °C (169 °F; 349 K) |
| Boiling Point | 276 °C (529 °F; 549 K) |
Data sourced from references wikipedia.orgnist.gov
Overview of Unsaturated Side Chains in Heterocyclic Compounds and Their Chemical Significance
Unsaturated hydrocarbons are characterized by the presence of at least one carbon-carbon double or triple bond. latech.eduncert.nic.in When these unsaturated chains, particularly those containing double bonds (alkenyl groups), are incorporated into heterocyclic compounds, they introduce significant changes to the molecule's reactivity, geometry, and electronic properties.
The primary feature of an alkenyl side chain is the presence of a π-bond, where the electron cloud is located above and below the plane of the bonding atoms. ncert.nic.in These π-electrons are less tightly held than the electrons in σ-bonds, making the double bond a reactive center susceptible to electrophilic addition reactions. ncert.nic.inmsu.edu This increased reactivity allows the side chain to serve as a handle for further synthetic transformations, enabling the construction of more complex molecular architectures.
Unique Structural Features of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol: Bridging the Quinoline Core and the (Z)-Alkenyl Architecture
The compound This compound presents a fascinating case study in molecular design, integrating the robust quinoline-8-ol scaffold with a functionally rich unsaturated side chain. Its structure is defined by several key features:
The Quinoline-8-ol Core: This provides the foundational properties of metal chelation and inherent biological potential, as previously discussed. nih.govrroij.com The hydroxyl group at position 8 and the ring nitrogen are poised for metal coordination.
Substitution at the C-2 Position: The side chain is attached at the 2-position of the quinoline ring. This position is electronically distinct from other positions and substitution here can significantly influence the properties of the pyridine part of the heterocycle, potentially modulating its basicity and the electronic nature of the nitrogen atom involved in chelation. rsc.org
A Terminal Hydroxy Group: The side chain terminates in a hydroxyl group at its second position (the "2-hydroxy" part of the name). This introduces an additional polar, hydrogen-bonding functional group into the molecule. This group could potentially participate in intramolecular hydrogen bonding with the quinoline nitrogen or engage in intermolecular interactions, influencing solubility and binding to biological targets.
This specific combination creates a multi-functional molecule. It bridges the well-established metal-binding and electronic properties of the 8-HQ core with the geometric constraints and added functionality of the (Z)-2-hydroxyprop-1-enyl side chain. The interplay between these components—the chelation site, the conjugated system of the quinoline and the double bond, and the additional hydroxyl group—defines its unique chemical personality.
Table 2: Key Structural Components of this compound
| Component | Description | Implied Significance |
|---|---|---|
| Quinolin-8-ol Scaffold | Aromatic, bicyclic heterocycle with a hydroxyl group at position 8. | Strong metal chelator, fluorescent properties, established pharmacophore. nih.govwikipedia.org |
| C-2 Substitution | Side chain is attached to the carbon adjacent to the ring nitrogen. | Modulates the electronic environment of the pyridine ring and the primary chelation site. rsc.org |
| (Z)-Alkenyl Chain | A carbon-carbon double bond with a fixed cis geometry. | Introduces structural rigidity, potential for extended conjugation, and a reactive site. ncert.nic.inwou.edu |
| Terminal Hydroxyl Group | An -OH group on the side chain. | Adds a second site for hydrogen bonding, potentially influencing solubility and molecular interactions. |
Rationale for Dedicated Research on this compound within Academic Chemical Sciences
The rationale for focused research on This compound stems directly from its unique structural amalgamation. Academic inquiry would likely be driven by several key questions aimed at understanding how the specific side chain modifies the known attributes of the parent 8-hydroxyquinoline scaffold.
Modulation of Chelation Properties: How does the electron-donating or -withdrawing nature of the substituted alkenyl side chain at the C-2 position affect the affinity and selectivity of the 8-HQ core for different metal ions? The additional hydroxyl group on the side chain could potentially act as a third binding site, creating a tridentate ligand and fundamentally altering its coordination chemistry compared to the bidentate 8-HQ.
Novel Biological Activities: While 8-HQ derivatives are known for a range of biological effects, the introduction of the (Z)-2-hydroxyprop-1-enyl side chain could confer novel or enhanced activity. nih.gov The specific stereochemistry and additional hydrogen-bonding capability might allow for precise interactions with enzyme active sites or biological receptors that are inaccessible to simpler 8-HQ derivatives.
Advanced Material Applications: The extended π-conjugated system formed by the quinoline ring and the alkenyl side chain could lead to interesting photophysical properties. Research would explore its potential as a novel fluorescent sensor, where metal binding could be signaled by changes in emission wavelength or intensity. Its structure could also be investigated for applications in new organic electronic materials, building upon the legacy of 8-HQ in OLEDs. rroij.comwikipedia.org
In essence, This compound is not just another derivative but a thoughtfully designed molecule that serves as a platform for exploring fundamental principles of chemical reactivity, molecular recognition, and materials science. Its study allows researchers to probe the subtle yet significant consequences of integrating specific geometric and functional features onto a proven heterocyclic scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-6-5-9-3-2-4-11(15)12(9)13-10/h2-7,14-15H,1H3/b8-7- |
InChI Key |
YTMAHEPBUNMNJH-FPLPWBNLSA-N |
Isomeric SMILES |
C/C(=C/C1=NC2=C(C=CC=C2O)C=C1)/O |
Canonical SMILES |
CC(=CC1=NC2=C(C=CC=C2O)C=C1)O |
Origin of Product |
United States |
Comprehensive Spectroscopic and Analytical Characterization of 2 Z 2 Hydroxyprop 1 Enyl Quinolin 8 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
NMR spectroscopy would be the primary method for confirming the covalent structure and stereochemistry of the molecule.
Elucidation of (Z)-Stereochemistry via ¹H NMR Coupling Constants and Nuclear Overhauser Effect Spectroscopy (NOESY) Experiments
¹H NMR Coupling Constants: The stereochemistry of the carbon-carbon double bond (C=C) would be determined by the coupling constant (³J) between the two vinylic protons. For a (Z)-isomer, where the protons are cis to each other, this value is typically in the range of 6-12 Hz. An (E)-isomer would show a larger coupling constant, usually 12-18 Hz. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment would provide definitive proof of the (Z)-configuration. A spatial correlation (cross-peak) would be expected between the vinylic proton and the protons of the adjacent methyl group, as they are on the same side of the double bond. mdpi.com Correlations between the vinylic proton and the H-3 proton of the quinoline (B57606) ring would also be anticipated.
Complete Structural Assignment through ¹³C NMR and 2D NMR Techniques (COSY, HSQC, HMBC)
¹³C NMR: A typical ¹³C NMR spectrum would show the expected number of carbon signals corresponding to the molecular structure. The chemical shifts would be characteristic of the quinoline ring, the enol group (with C=C signals around 100-140 ppm and the hydroxyl-bearing carbon at a higher shift), and the methyl group (typically 15-25 ppm).
COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the quinoline ring protons and the coupling between the vinylic proton and the methyl protons (allylic coupling). mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the propenyl side chain and the quinoline ring (e.g., a correlation from the vinylic proton to the C-2 carbon of the quinoline). researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Characteristic Functional Groups
An FTIR spectrum would identify the key functional groups present in the molecule. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Phenolic) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group on the quinoline ring. |
| O-H (Enolic) | 3200-3600 (broad) | Stretching vibration of the hydroxyl group on the propenyl side chain. |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C-H (Aliphatic) | 2850-3000 | Stretching vibrations of the methyl group. |
| C=C (Vinylic) | 1640-1680 | Stretching vibration of the carbon-carbon double bond. |
| C=C, C=N (Quinoline) | 1500-1620 | Aromatic ring stretching vibrations. researchgate.net |
| C-O (Phenolic/Enolic) | 1200-1300 | Stretching vibration of the carbon-oxygen single bonds. |
Table 1: Hypothetical FTIR Peak Assignments for 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS would be used to determine the exact mass of the parent ion, which allows for the confirmation of the molecular formula (C₁₂H₁₁NO₂). The high resolution of the measurement distinguishes the target compound from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, likely showing the loss of the propenyl side chain or fragments of the quinoline ring. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to the electronic transitions within the conjugated π-system of the molecule. The 8-hydroxyquinoline (B1678124) core exhibits characteristic absorptions, which would be modified by the conjugated propenyl substituent at the C-2 position. researchgate.net One would expect π→π* transitions, and the position of the maximum absorbance (λ_max) would provide insight into the extent of conjugation. researchgate.net
Single Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure Determination
If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the ultimate proof of its structure. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It would unambiguously confirm the (Z)-stereochemistry of the double bond and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govmdpi.com
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)
The purity of this compound is critical for its characterization and potential applications. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for assessing its purity and for the separation of potential isomers. These methods offer high resolution and sensitivity, allowing for the detection and quantification of the main compound as well as any impurities or isomeric forms.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of quinoline derivatives. researchgate.net The separation is typically based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For a compound like this compound, with both aromatic and polar functional groups (hydroxyl and quinoline nitrogen), RP-HPLC provides excellent separation capabilities.
Methodology and Findings:
A common approach involves using a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The choice of organic modifier and the gradient elution program are optimized to achieve the best separation of the target compound from any starting materials, byproducts, or degradation products. The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution, especially for basic compounds like quinolines. sielc.comsielc.com
The chelating properties of the 8-hydroxyquinoline moiety can sometimes lead to peak tailing and poor chromatographic performance due to interactions with trace metals in the HPLC system. sielc.com Therefore, using a metal-free or specially deactivated column and pre-treating the system can be crucial for obtaining sharp, symmetrical peaks.
Isomer separation, particularly of the (E) and (Z) isomers of the propenyl side chain, is a significant challenge. The subtle differences in the spatial arrangement of these isomers can be exploited by optimizing the mobile phase composition and temperature. A lower temperature can sometimes enhance the resolution between geometric isomers.
Illustrative HPLC Purity Analysis Data:
The following table represents typical data obtained from an HPLC analysis for the purity assessment of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Compound Identity | Area (%) |
| 1 | 3.5 | Starting Material Impurity | 0.25 |
| 2 | 5.8 | (E)-isomer | 1.50 |
| 3 | 6.5 | This compound | 98.10 |
| 4 | 8.2 | Unknown Impurity | 0.15 |
Table 1: Representative HPLC data for the purity analysis of this compound. Conditions: C18 column (4.6 x 150 mm, 5 µm), mobile phase gradient of acetonitrile and water with 0.1% formic acid, flow rate 1.0 mL/min, UV detection at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to increase their volatility and thermal stability, and to improve chromatographic peak shape. researchgate.net
Methodology and Findings:
A common derivatization strategy for compounds with hydroxyl groups is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less prone to adsorption on the GC column.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase like a DB-5MS. madison-proceedings.com The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for the unambiguous identification of the main compound and any impurities.
GC-MS is particularly useful for identifying isomeric impurities if they have different fragmentation patterns or can be chromatographically resolved. The high sensitivity of selected ion monitoring (SIM) mode in GC-MS allows for the detection of trace-level impurities. nih.gov
Illustrative GC-MS Analysis Data:
The table below shows hypothetical GC-MS data for a derivatized sample of this compound, highlighting the retention time and key mass spectral fragments for the main compound and a potential isomer.
| Retention Time (min) | Compound Identity (as TMS derivative) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 10.2 | (E)-isomer | 273 (M+), 258, 200, 144 | 1.8 |
| 10.8 | This compound | 273 (M+), 258, 200, 144 | 98.2 |
Table 2: Representative GC-MS data for the analysis of silylated this compound. Conditions: DB-5MS column (30 m x 0.25 mm x 0.25 µm), temperature program from 150°C to 280°C, helium carrier gas, electron ionization (EI) at 70 eV.
Coordination Chemistry and Metal Ion Complexation of 2 Z 2 Hydroxyprop 1 Enyl Quinolin 8 Ol
Fundamental Principles of 8-Hydroxyquinoline (B1678124) Chelation with Diverse Metal Centers
8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile and powerful chelating agent renowned in coordination chemistry for its ability to form stable complexes with a wide array of metal ions. wisdomlib.org Its efficacy as a ligand stems from its molecular structure: a pyridine (B92270) ring fused to a benzene (B151609) ring with a hydroxyl group at the 8th position. semanticscholar.org This arrangement places the phenolic hydroxyl group (-OH) in close proximity to the heterocyclic nitrogen atom, creating an ideal geometry for chelation. mdpi.com
8-HQ functions as a monoprotic, bidentate chelating agent, meaning it donates two electron pairs to a central metal ion from two different atoms. scirp.orgscirp.orgresearchgate.net Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the pyridine nitrogen act as the two donor atoms. scirp.orgscirp.org This forms a stable five-membered ring with the metal ion, a key feature of the chelate effect which enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands. jchemlett.com
The chelation process involves the displacement of the hydrogen from the hydroxyl group, with the metal ion forming coordinate bonds with both the nitrogen and the oxygen atoms. scispace.com 8-HQ forms insoluble or stable chelate complexes with a multitude of metal ions, including transition metals like Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Fe³⁺, as well as main group metals like Al³⁺ and lanthanides. mdpi.comscispace.com The stoichiometry of these complexes is often 1:2 (metal:ligand), leading to ML₂ type complexes, though other ratios can occur depending on the metal ion's coordination number and oxidation state. scirp.orgscirp.org For instance, trivalent metals like Al³⁺ and Cr³⁺ typically form octahedral ML₃ complexes. scirp.orgmdpi.com The geometry of the resulting complexes can vary, with common structures being square planar or octahedral. scirp.orgscirp.org
The strong coordinating ability and the photophysical properties of 8-HQ and its metal complexes have made them significant in various applications, including analytical chemistry for the gravimetric analysis and extraction of metal ions, and in materials science as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs). scirp.orgscispace.comresearchgate.net
Influence of the 2-[(Z)-2-hydroxyprop-1-enyl] Substituent on Chelation Properties
The introduction of a substituent onto the 8-hydroxyquinoline scaffold can significantly alter its coordination chemistry. A 2-[(Z)-2-hydroxyprop-1-enyl] group at the 2-position, adjacent to the coordinating nitrogen atom, is expected to influence the ligand's chelation properties through a combination of electronic, steric, and denticity effects.
Denticity: The most profound potential influence of the 2-[(Z)-2-hydroxyprop-1-enyl] substituent is the introduction of an additional donor site. The hydroxyl group on the propenyl side chain could participate in coordination with the metal center. This would change the ligand's denticity from bidentate (N,O) to potentially tridentate (N,O,O⁻), where coordination occurs through the quinoline (B57606) nitrogen, the phenoxide oxygen, and the enolate oxygen of the substituent. Such a change would enhance the chelate effect, leading to significantly more stable metal complexes compared to the parent 8-HQ.
Steric Hindrance: The 2-[(Z)-2-hydroxyprop-1-enyl] group is sterically more demanding than a simple hydrogen atom. Its presence near the primary nitrogen coordination site can introduce steric hindrance, influencing the coordination geometry and the stoichiometry of the complex. This bulkiness might prevent the formation of highly symmetric structures like octahedral ML₃ complexes, which require three ligands to pack closely around a central metal ion. Instead, it could favor complexes with lower coordination numbers, such as tetrahedral or square planar ML₂ geometries, or even prevent complexation with very large metal ions.
Synthesis and Characterization of Metal Complexes with Various Metal Ions
The synthesis of metal complexes with 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol, like other 8-hydroxyquinoline derivatives, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jchemlett.comresearchgate.net A common method is to dissolve the ligand in an organic solvent, such as ethanol (B145695) or a mixture of ethanol and water, and add a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals or lanthanides). scirp.orgjchemlett.comacs.org The reaction is often carried out under reflux with stirring, and the pH may be adjusted by adding a base like sodium hydroxide to facilitate the deprotonation of the ligand's hydroxyl group, promoting complex formation. jchemlett.com The resulting metal complex, often being insoluble, precipitates from the solution and can be collected by filtration, washed, and dried. acs.org
Characterization of the newly synthesized complexes is crucial to confirm their formation and elucidate their structure. A suite of analytical and spectroscopic techniques is employed for this purpose:
Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula and the metal-to-ligand stoichiometry of the complex. researchgate.netacs.org
Molar Conductivity Measurements: The conductivity of the complex dissolved in a solvent like DMF or DMSO is measured to determine whether it is an electrolyte or non-electrolyte, providing insight into whether anions are part of the coordination sphere. jchemlett.comekb.eg
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key spectral changes include:
A shift or disappearance of the broad O-H stretching band of the free ligand, indicating deprotonation and coordination of the phenolic oxygen. scirp.orgekb.eg
A shift in the C=N stretching vibration of the pyridine ring, which confirms the coordination of the nitrogen atom to the metal center. scirp.orgekb.eg
The appearance of new bands at lower frequencies corresponding to the M-O and M-N stretching vibrations. scirp.org
UV-Visible Spectroscopy: The electronic spectra of the complexes are compared to that of the free ligand. The formation of a complex typically results in shifts of the absorption bands (either hypsochromic or bathochromic) and changes in absorption intensity, which can provide information about the electronic environment of the metal ion and the ligand-to-metal charge transfer bands. scirp.orgscirp.org
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (like water). mdpi.comresearchgate.net
For instance, the synthesis of Cr(III) complexes with 2-substituted 8-hydroxyquinoline ligands has been achieved through hydrothermal methods, yielding stable crystalline products. mdpi.comnih.gov Similarly, Cu(II) and Zn(II) complexes of 8-hydroxyquinoline Schiff bases have been synthesized by reacting the ligand with the corresponding metal chloride in ethanol. acs.org
Structural Elucidation of Metal Complexes: Comprehensive Spectroscopic and X-ray Diffraction Studies
Determining the precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its properties. For complexes of this compound, a combination of spectroscopic methods and single-crystal X-ray diffraction provides a comprehensive structural picture.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Al(III)), ¹H and ¹³C NMR spectroscopy are invaluable. Upon complexation, the chemical shifts of the ligand's protons and carbons change significantly, providing evidence of coordination. In particular, protons near the coordination sites (the N and O atoms) will show the most pronounced shifts. NMR can also help determine the solution-state structure and dynamics of the complex. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to paramagnetic complexes (e.g., Cu(II), Mn(II), Cr(III)) and provides detailed information about the electronic structure and the coordination environment of the metal ion.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular weight of the complex and its fragmentation pattern, corroborating the proposed structure and stoichiometry. mdpi.comnih.gov
Single-Crystal X-ray Diffraction:
This is the most definitive method for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.comekb.eg To perform this analysis, a suitable single crystal of the metal complex must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule.
Studies on related 2-substituted 8-hydroxyquinoline complexes have revealed detailed structural information. For example, X-ray diffraction analysis of two Cr(III) complexes with (E)-2-[2-(phenyl)-vinyl]-8-hydroxy-quinoline derivatives showed that in both cases, the Cr(III) ion adopts a distorted octahedral geometry, coordinated by three nitrogen and three oxygen atoms from three bidentate ligands. mdpi.comnih.gov These studies also provide insight into how the packing of the complex molecules in the crystal lattice is influenced by non-covalent interactions. mdpi.com
The table below summarizes typical characterization data obtained for 8-hydroxyquinoline derivative complexes.
| Technique | Information Obtained | Example Observation for M(8-HQ derivative)₂ Complex |
|---|---|---|
| FTIR | Confirmation of coordination sites | Shift of C=N band from ~1580 cm⁻¹ to lower wavenumbers; disappearance of broad O-H band. scirp.org |
| UV-Vis | Electronic transitions, complex formation | Shift in λmax and appearance of new charge-transfer bands compared to the free ligand. scirp.org |
| ¹H NMR (for diamagnetic metals) | Solution structure, ligand conformation | Downfield shift of aromatic protons upon coordination to the metal. mdpi.com |
| X-ray Diffraction | Precise 3D structure, bond lengths/angles | Determination of distorted octahedral or square planar geometry around the central metal ion. mdpi.com |
| Mass Spectrometry | Molecular weight, stoichiometry | Detection of the molecular ion peak corresponding to the [M(L)₂]⁺ formula. nih.gov |
Investigation of Supramolecular Assemblies and Coordination Polymers Involving this compound Metal Complexes
Metal complexes of 8-hydroxyquinoline derivatives, including this compound, can serve as versatile building blocks, or "tectons," for the construction of larger, highly organized structures known as supramolecular assemblies and coordination polymers. mdpi.com This area of crystal engineering focuses on controlling the self-assembly of molecular units through non-covalent interactions to create materials with specific architectures and functions.
The final supramolecular structure is directed by a combination of the coordination geometry of the metal complex and various non-covalent interactions, such as:
Hydrogen Bonding: The presence of hydrogen bond donors (like coordinated water molecules or the -OH group on the substituent) and acceptors (like phenoxide oxygens or nitro groups on other ligands) can lead to the formation of extended 1D chains, 2D layers, or 3D networks. researchgate.net
π-π Stacking: The planar, aromatic quinoline rings are prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions play a crucial role in stabilizing the crystal packing and directing the assembly of layered structures. mdpi.comnih.gov
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron cloud of a nearby aromatic ring, further guiding the self-assembly process. mdpi.comnih.gov
For example, the crystal structures of two Cr(III) complexes with 2-substituted 8-hydroxyquinoline ligands revealed the formation of complex 3D supramolecular architectures. mdpi.comnih.gov In these structures, the individual [Cr(L)₃] units are linked together not by covalent bonds, but by a network of π-π stacking, C-H···π, and C-H···O interactions, demonstrating how substituents can be used to tune the resulting solid-state architecture. mdpi.com
Coordination polymers are a specific class of supramolecular assembly where metal ions are linked by bridging ligands to form infinite 1D, 2D, or 3D networks. While 8-HQ itself typically acts as a chelating ligand that terminates chain growth, derivatives can be designed to act as bridges. For instance, bis-(bidentate) ligands based on 8-hydroxyquinoline have been used to synthesize coordination polymers with transition metals like Zn(II), Cu(II), and Ni(II). researchgate.net Similarly, lanthanide ions have been linked by quinoline-dicarboxylate ligands to form robust 3D coordination polymers. nih.gov A ligand like this compound could potentially be incorporated into such polymeric structures if the substituent is further functionalized to provide a linking site.
Quantitative Studies of Metal-Ligand Binding Affinity, Selectivity, and Thermodynamics
Understanding the quantitative aspects of metal complexation is essential for predicting the behavior of a ligand in a competitive environment and for designing ligands with specific targeting capabilities. Key parameters include binding affinity (stability), selectivity, and the thermodynamic driving forces of the reaction.
Binding Affinity (Stability Constants): The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger metal-ligand interaction. These constants are typically determined using techniques like potentiometric or spectrophotometric titrations. mcmaster.ca The stability of metal complexes with 8-hydroxyquinoline derivatives is influenced by factors such as the nature of the metal ion, the solvent, and the electronic properties of the substituents on the ligand. mdpi.commcmaster.ca For a given ligand, the stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Selectivity: Selectivity refers to a ligand's ability to bind preferentially to one type of metal ion over another. The substituent on the 8-HQ ring can modulate this selectivity. For example, steric hindrance introduced by a bulky group at the 2-position might decrease the stability of complexes with certain metal ions, thereby enhancing selectivity for others that can better accommodate the ligand's geometry. The electronic properties of the 2-[(Z)-2-hydroxyprop-1-enyl] group will also influence the "hardness" or "softness" of the ligand's donor atoms, affecting its affinity for different metal ions according to Hard-Soft Acid-Base (HSAB) theory.
Thermodynamics: The thermodynamics of complexation are described by the Gibbs free energy change (ΔG), which is related to the stability constant (ΔG = -RTlnK), and its enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS). These parameters can be determined through methods like calorimetry.
Enthalpy (ΔH): Represents the change in heat content and reflects the energy of the metal-ligand bond formation. A more negative ΔH indicates stronger bonds.
Entropy (ΔS): Represents the change in disorder. The chelate effect, where one multidentate ligand replaces several monodentate ligands (like water), typically leads to a large, positive entropy change, which is a major driving force for chelation.
The table below shows representative stability constants for complexes of 8-hydroxyquinoline and a related derivative, illustrating the high affinity for metal ions like Cu(II) and Zn(II).
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ (K₁*K₂) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Cu(II) | 12.76 | 11.64 | 24.40 | mdpi.com |
| 8-Hydroxyquinoline | Zn(II) | 10.90 | 9.80 | 20.70 | mdpi.com |
| 5-Nitro-8-hydroxyquinoline-proline hybrid | Cu(II) | 10.63 | 8.83 | 19.46 | mdpi.com |
| 5-Nitro-8-hydroxyquinoline-proline hybrid | Zn(II) | 8.23 | 7.73 | 15.96 | mdpi.com |
Note: The data for the 5-nitro-8-hydroxyquinoline-proline hybrid shows how substituents can significantly alter the stability constants compared to the parent 8-HQ.
Theoretical and Computational Investigations of Coordination Geometries, Electronic Structures, and Bonding Interactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of metal complexes. nih.gov These methods provide deep insights into aspects that can be difficult to probe experimentally, complementing and guiding synthetic efforts.
For complexes involving this compound, computational studies can be used to:
Investigate Electronic Structures: These calculations provide information about the distribution of electrons within the complex, including the energies and compositions of the molecular orbitals (HOMO, LUMO). This helps in understanding the nature of the metal-ligand bonding (e.g., covalent vs. ionic character) and can be used to predict and interpret the UV-visible absorption spectra of the complexes by calculating the energies of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands. nih.gov
Analyze Bonding Interactions: Methods like the Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to quantify the strength and nature of the coordinate bonds between the metal and the ligand's donor atoms.
Determine Spin States: For transition metal complexes, DFT can be used to calculate the relative energies of different possible spin states (e.g., high-spin vs. low-spin for an Fe(III) complex). This is crucial as the spin state dictates the magnetic properties and reactivity of the complex. For example, DFT studies on iron(III) complexes of 8-hydroxyquinoline derivatives successfully demonstrated that the high-spin state is the most stable, which was essential for correctly interpreting the experimental UV-Vis spectrum. nih.gov
Simulate Spectroscopic Properties: Computational methods can simulate various spectra, including IR and NMR spectra. Calculated vibrational frequencies can be compared with experimental IR data to aid in the assignment of spectral bands, confirming the coordination of specific functional groups. researchgate.net
By applying these theoretical approaches, researchers can build a detailed model of the metal complexes of this compound, predicting their structure, stability, and electronic properties before undertaking extensive synthetic work.
Structure Reactivity and Structure Property Relationship Spr Studies of 2 Z 2 Hydroxyprop 1 Enyl Quinolin 8 Ol Derivatives
Impact of (Z)-Stereochemistry on Molecular Conformation, Ligand-Target Interactions, and Chemical Reactivity
This fixed geometry has profound implications for ligand-target interactions. The spatial orientation of the side-chain hydroxyl group and the methyl group is precisely defined relative to the quinoline (B57606) core. In a biological context, such as binding to an enzyme active site or a receptor, this conformational rigidity can lead to higher binding affinity and selectivity if the geometry is complementary to the target site. The (Z)-configuration ensures a specific presentation of hydrogen bond donors (the two -OH groups) and acceptors (the quinoline nitrogen), which is pivotal for molecular recognition. For instance, in interactions with protein kinase domains, the precise geometry of inhibitors is known to be crucial for stabilizing the ligand-protein complex, often involving hydrogen bonds with key amino acid residues like methionine and tyrosine. nih.gov
From a chemical reactivity standpoint, the (Z)-stereochemistry influences the accessibility of the reactive centers. The proximity of the side-chain hydroxyl group to the quinoline ring, enforced by the cis-configuration, could facilitate intramolecular reactions, such as cyclization under certain conditions. Furthermore, the steric environment around the double bond is distinct from its (E)-isomer, which would affect the approach of reagents in addition or oxidation reactions targeting the alkenyl moiety.
Role of the Hydroxyl and Alkenyl Moieties in Modulating Reactivity and Molecular Recognition Pathways
The hydroxyl and alkenyl functionalities on the C-2 side chain, in concert with the C-8 hydroxyl group, are the primary drivers of the molecule's reactivity and recognition capabilities. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold itself is a classic bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions by coordinating through the phenolic oxygen and the quinoline nitrogen. mdpi.com This chelating ability is fundamental to many of its biological activities.
The additional hydroxyl group on the propenyl side chain introduces another site for hydrogen bonding, acting as both a donor and an acceptor. This enhances the molecule's ability to form specific interactions within a biological target, potentially increasing binding affinity. It also increases the molecule's polarity, which can influence its solubility and pharmacokinetic properties.
Together, these moieties create a unique recognition signature. A target site would need to accommodate the planar quinoline ring, the metal-chelating N,O-pocket, and the specific geometric and hydrogen-bonding pattern of the (Z)-2-hydroxyprop-1-enyl side chain.
Influence of Substituent Modifications on the Quinoline Scaffold on Electronic, Steric, and Conformational Properties
Modifying the quinoline scaffold is a key strategy to modulate the molecule's physicochemical properties. Changes can be made to the C-2 side chain or at other positions on the quinoline ring system.
Systematic Variation of Side Chain Structure at C-2
Systematic variation of the substituent at the C-2 position is a common strategy to fine-tune the activity of quinoline derivatives. Replacing the 2-hydroxyprop-1-enyl group with other functionalities would drastically alter the molecule's properties.
Alkyl Chains: Replacing the alkenyl side chain with simple alkyl groups of varying lengths would increase lipophilicity and steric bulk while removing the rigidity and specific reactivity of the double bond. For example, studies on related quinolines have shown that even a simple methyl group at C-2 can significantly influence reactivity. acs.org
Aromatic Amides: Introduction of aromatic amide substituents at the C-2 position has been shown to increase lipophilicity and can enhance antiviral activity, partly due to the electron-withdrawing nature of the anilide group. mdpi.comnih.gov
Hydrazones: Converting the side chain into a hydrazone introduces additional hydrogen bonding sites and extends the conjugated system, which has been explored for generating derivatives with diverse biological activities. mdpi.com
These modifications directly impact the steric and electronic environment around the critical 8-hydroxyquinoline core, affecting its chelating ability and interactions with molecular targets.
Functionalization at Other Quinoline Ring Positions (e.g., C-5, C-7)
Functionalization at the C-5 and C-7 positions of the quinoline ring provides another powerful means to adjust the molecule's properties. These positions are part of the benzene (B151609) half of the scaffold and are susceptible to electrophilic aromatic substitution. mdpi.com
Halogenation: Introducing halogens (e.g., Cl, Br) at the C-5 and/or C-7 positions is a common modification. researchgate.net These electron-withdrawing groups increase the acidity of the C-8 hydroxyl group, thereby enhancing metal-chelating capabilities. They also increase lipophilicity, which can improve membrane permeability. Quantitative structure-activity relationship (QSAR) studies on 5-substituted 8-hydroxyquinolines have demonstrated that while larger substituents at C-5 can decrease activity due to steric hindrance, this can be offset by the positive contributions of lipophilic and electron-withdrawing groups. nih.gov For example, 5-chloro-8-hydroxyquinoline (B194070) can be as active as the parent compound. nih.gov
Alkoxymethyl Groups: Adding alkoxymethyl groups at C-5 can be used to modulate steric bulk and lipophilicity. acs.org
Aminoalkylation: The C-7 position is active and can be aminoalkylated via the Mannich reaction, introducing basic amine functionalities that can alter solubility and provide additional points for salt formation or hydrogen bonding. nih.govacs.org
The electronic effects of these substituents are transmitted through the aromatic system, influencing the reactivity of the entire molecule, including the C-2 side chain and the chelating pocket.
Table 1: Impact of Quinoline Ring Substituents on Physicochemical Properties (Illustrative)
| Position | Substituent Type | Effect on Acidity (C8-OH) | Effect on Lipophilicity (logP) | Steric Impact | Reference(s) |
|---|---|---|---|---|---|
| C-5/C-7 | Halogen (e.g., -Cl) | Increases | Increases | Moderate | nih.gov |
| C-5/C-7 | Nitro (-NO₂) | Significantly Increases | Varies | Moderate | acs.org |
| C-5 | Alkyl (-CH₃) | Decreases | Increases | Moderate | nih.gov |
| C-7 | Mannich Base | Varies | Increases | High | nih.govacs.org |
| C-2 | Aromatic Amide | Varies | Significantly Increases | High | mdpi.comnih.gov |
Computational Chemistry in Predicting Structure-Reactivity/Property Correlations
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the structure-reactivity and structure-property relationships of quinoline derivatives. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways
DFT calculations allow for the detailed investigation of the electronic structure and properties of molecules like 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol. By optimizing the molecule's geometry, researchers can gain insights into its stable conformations and the bond lengths and angles that define its shape. arabjchem.org
Key electronic properties derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. arabjchem.orguobaghdad.edu.iq For quinoline derivatives, the HOMO is often localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the electron-deficient pyridine (B92270) ring. arabjchem.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. nih.govarabjchem.org Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), which are prone to nucleophilic attack. For an 8-hydroxyquinoline derivative, MEP maps typically show negative potential around the quinoline nitrogen and the hydroxyl oxygens, highlighting them as key sites for metal chelation and hydrogen bonding. nih.govarabjchem.org
Global and Local Reactivity Descriptors: DFT calculations can furnish quantitative descriptors like chemical potential, hardness, softness, and electrophilicity index, which help in comparing the reactivity of a series of related compounds. arabjchem.org Fukui functions can be used to identify the most reactive atoms within the molecule for nucleophilic or electrophilic attack. arabjchem.org
These computational models can predict reaction pathways by calculating the transition state energies for proposed mechanisms, helping to rationalize observed product distributions and guide the design of new synthetic routes.
Table 2: Representative DFT-Calculated Properties for Substituted 8-Hydroxyquinolines (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference(s) |
|---|---|---|---|---|---|
| 8-Hydroxy-2-methylquinoline | -5.79 | -1.13 | 4.66 | 2.60 | arabjchem.org |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -6.21 | -1.75 | 4.46 | 2.12 | arabjchem.org |
Note: Data is for illustrative purposes, derived from analogous compounds to demonstrate trends. A lower energy gap (ΔE) in the dichloro-derivative suggests higher reactivity compared to the methyl-substituted parent compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules, providing insights into their conformational preferences and interactions with the surrounding environment. For a molecule like this compound, MD simulations would be instrumental in elucidating its three-dimensional structure and how it behaves in different solvents, which is crucial for predicting its biological activity and material properties.
MD simulations in explicit solvent models, such as water or dimethyl sulfoxide (B87167) (DMSO), would reveal the influence of the solvent on the conformational equilibrium. In a polar protic solvent like water, the solvent molecules would compete for hydrogen bonding with the solute's hydroxyl and nitrogen atoms, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. The radial distribution functions calculated from MD trajectories would provide a quantitative measure of the solvation shell structure around specific atoms of the molecule.
The insights gained from such simulations are critical for understanding how this compound might interact with a biological target, such as an enzyme's active site. The dynamic behavior and the ensemble of accessible conformations, rather than a single static structure, are often more representative of the molecule's bioactive state.
Derivatization and Functionalization Strategies for Probing and Optimizing Structure-Property Relationships
To explore and enhance the properties of this compound, various derivatization and functionalization strategies can be employed. These modifications can systematically alter the molecule's steric, electronic, and physicochemical properties, allowing for a detailed investigation of structure-property relationships (SPR).
Derivatization of the Quinoline Ring:
The quinoline ring of this compound offers several positions amenable to functionalization.
Positions 5 and 7: These positions are often targeted for substitution to modulate the electronic properties and lipophilicity of the molecule. Halogenation (e.g., with chlorine or bromine) or the introduction of nitro groups can withdraw electron density and potentially enhance certain biological activities. Conversely, the introduction of alkyl or alkoxy groups can increase lipophilicity, which may improve membrane permeability.
The Hydroxyl Group at Position 8: This group is crucial for the chelating ability of 8-hydroxyquinolines. It can be alkylated or acylated to block its chelating function, which is a common strategy to probe the importance of metal chelation for a particular biological effect.
Functionalization of the Side Chain:
The 2-[(Z)-2-hydroxyprop-1-enyl] side chain also presents opportunities for modification.
The Hydroxyl Group: Similar to the 8-hydroxyl group, this secondary alcohol can be esterified or etherified to alter polarity and hydrogen bonding capacity.
The Propenyl Double Bond: The double bond could potentially be hydrogenated to the corresponding saturated propyl side chain, allowing for an assessment of the role of the side chain's rigidity and planarity.
A systematic library of derivatives could be synthesized to map out the SPR. For instance, a series of compounds with varying substituents at the 5- and 7-positions could be prepared to correlate electronic effects with observed properties. The synthesis of such derivatives would typically involve multi-step sequences starting from commercially available quinoline precursors.
Mechanistic Investigations of Chemical Transformations and Photophysical Behavior of 2 Z 2 Hydroxyprop 1 Enyl Quinolin 8 Ol
Photochemical Pathways of 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol (e.g., Photoisomerization, [6π] Photocyclization)
The photochemical behavior of compounds structurally related to this compound is characterized by complex transformations, including photoisomerization and photocyclization reactions. beilstein-journals.orgnih.gov Upon exposure to light, these molecules can undergo reversible changes in their isomeric form, a process known as photoisomerization. beilstein-journals.org This phenomenon is often linked to the E/Z isomerization around a double bond within the molecule. beilstein-journals.orgnih.gov
A significant photochemical pathway observed in similar systems is [6π] photocyclization. acs.org This reaction involves the light-induced cyclization of a 1,3,5-hexatriene (B1211904) system, leading to the formation of a new six-membered ring. The mechanism is proposed to proceed through a conrotatory ring closure of the photoexcited substrate, forming a zwitterionic intermediate. acs.org This intermediate then rearranges to the final product, often via a suprafacial beilstein-journals.orgacs.org hydrogen shift. acs.org However, it has been noted that certain structural features, such as the presence of a free hydroxyphenyl group, can render the molecule incompatible with this type of photocyclization. acs.org
Exploration of Tautomeric Equilibria and Zwitterionic Forms in Solution and Solid States
The existence of multiple tautomeric forms is a key feature of molecules like this compound, which contain both proton-donating (hydroxyl) and proton-accepting (quinoline nitrogen) sites. beilstein-journals.orgnih.gov Tautomerism involves the migration of a proton between two or more sites within the same molecule, leading to a dynamic equilibrium between different structural isomers. mdpi.com For hydroxyquinolines, the main tautomeric equilibrium is between the enol (OH) form and the keto (NH) form, where the proton from the hydroxyl group moves to the quinoline (B57606) nitrogen atom. researchgate.net
The position of this equilibrium can be influenced by various factors, including the solvent and the physical state (solution or solid). beilstein-journals.orgnih.gov In solution, the relative stability of tautomers can be affected by intermolecular hydrogen bonding with solvent molecules. mdpi.com In the solid state, crystal packing forces and intramolecular hydrogen bonding play a dominant role in determining which tautomer is favored. wikipedia.orgnih.gov
Furthermore, these compounds can exist as zwitterions, also known as inner salts, which are molecules containing an equal number of positive and negative charges on different functional groups. wikipedia.org The formation of a zwitterion in this context would involve the transfer of a proton from the phenolic hydroxyl group to the quinoline nitrogen, creating a phenolate (B1203915) anion and a quinolinium cation within the same molecule. Theoretical and experimental studies on similar molecules have confirmed the existence of zwitterionic forms, particularly in the solid state and in polar, protic solvents where they can be stabilized by hydrogen bonding. wikipedia.orgnih.gov
Oxidation and Reduction Chemistry of the Quinoline and Phenolic Moieties
The chemical reactivity of this compound is also defined by the redox properties of its constituent quinoline and phenolic moieties.
Quinoline Moiety: The quinoline ring system can undergo both reduction and oxidation reactions. Mild reduction, for instance with tin and hydrochloric acid, can lead to the formation of 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction using a platinum catalyst can result in the fully saturated decahydroquinoline. uop.edu.pk Conversely, the quinoline ring is generally resistant to oxidation, but under specific conditions, it can be oxidized. uop.edu.pk The pyridine (B92270) ring within the quinoline structure is electron-deficient and contains a basic nitrogen atom, influencing its reactivity. nih.gov
Phenolic Moiety: The phenolic hydroxyl group at the 8-position is susceptible to oxidation. The ease of oxidation depends on the substituents present on the ring. The presence of the electron-donating hydroxyl group makes the aromatic ring more susceptible to electrophilic attack and oxidation compared to unsubstituted benzene (B151609).
The interplay between these two moieties can lead to complex redox behavior. For example, electrophilic substitution reactions on the quinoline ring, such as nitration and sulfonation, typically occur at the C-5 and C-8 positions under vigorous conditions. uop.edu.pk Nucleophilic substitution, on the other hand, is directed to the C-2 or C-4 positions. uop.edu.pk
Reaction Kinetics and Thermodynamics of Derivative Formation and Degradation
The study of reaction kinetics provides insights into the rates of chemical processes, while thermodynamics helps to understand the energy changes and equilibrium positions of these reactions. For a molecule like this compound, these investigations are crucial for understanding the formation of derivatives and the pathways of its degradation.
The formation of derivatives can occur through reactions at the hydroxyl group or the quinoline nitrogen. For instance, the hydroxyl group can be alkylated or acylated. The kinetics of such reactions would be influenced by factors like the nature of the solvent, temperature, and the presence of catalysts.
Degradation of the molecule could be initiated by oxidation, hydrolysis, or photochemical processes. The thermodynamic stability of the parent molecule relative to its potential degradation products determines the spontaneity of these degradation reactions. Computational studies, such as Density Functional Theory (DFT), are often employed to calculate the activation energies and reaction enthalpies, providing a theoretical framework to understand the kinetics and thermodynamics of these transformations. chemrxiv.org
Investigation of Proton Transfer Mechanisms within the Molecular Framework
Proton transfer (PT) is a fundamental chemical process that is central to the behavior of this compound. chemrxiv.org This molecule possesses the structural elements for intramolecular proton transfer, where a proton moves from the hydroxyl group to the quinoline nitrogen. nih.govnih.gov This process can occur in the ground state (GSIPT) or, more commonly in related systems, in the excited state (ESIPT) following photoexcitation. nih.govnih.gov
The mechanism of proton transfer can be direct (a single step) or solvent-assisted, where solvent molecules form a bridge to facilitate the proton's movement. sioc-journal.cn Theoretical studies on similar Schiff base compounds of 8-hydroxyquinoline (B1678124) have shown that solvents like water or methanol (B129727) can be involved in the proton transfer process, forming cyclic transition states that significantly lower the energy barrier for the transfer. sioc-journal.cn
In some related 7-hydroxyquinoline (B1418103) systems, a "proton crane" mechanism has been described, where a flexible part of the molecule assists in the long-range transfer of a proton from the donor site to the acceptor site. nih.govnih.govresearchgate.net This process is often initiated by photoexcitation and involves a series of steps including ESIPT, intramolecular rotation, and relaxation back to the ground state. nih.gov The efficiency of such long-range proton transfer can be influenced by competing processes like trans-cis isomerization. nih.gov
Advanced Methodological Applications of 2 Z 2 Hydroxyprop 1 Enyl Quinolin 8 Ol and Its Complexes
Development as Chemosensors and Fluorescent Probes for Specific Analyte Detection (e.g., Metal Ions, pH changes)
Derivatives of 8-hydroxyquinoline (B1678124) are renowned for their application as chemosensors, particularly for the detection of metal ions. The parent 8-HQ molecule is typically weakly fluorescent due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the ring nitrogen. scispace.com However, upon chelation with a metal ion, this proton transfer is blocked, and the molecule's structure becomes more rigid. This process often leads to a significant enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). scispace.com
This "off-on" switching mechanism makes 8-HQ derivatives highly sensitive and selective fluorescent probes. By modifying the quinoline (B57606) ring with different functional groups, researchers can fine-tune the sensor's selectivity towards specific metal ions. For instance, 8-HQ derivatives have been successfully developed as fluorescent sensors for biologically and environmentally significant cations like Al³⁺ and Zn²⁺. scispace.com The formation of stable metal-ligand complexes results in distinct photophysical responses, allowing for the quantitative analysis of target analytes. scirp.org The sensing mechanism relies on the formation of highly stable and often poorly soluble complex compounds with the target metal ions. researchgate.net
Table 1: Examples of Analyte Detection using 8-Hydroxyquinoline Derivatives
| Target Analyte | Principle of Detection | Application Area | Reference |
|---|---|---|---|
| Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Biological and Environmental Sensing | scispace.com |
| Various Metal Cations | Formation of stable chelate complexes | Analytical Chemistry | nih.gov |
Integration into Organic Optoelectronics and Advanced Material Science (e.g., Organic Light-Emitting Diodes (OLEDs))
Metal complexes of 8-hydroxyquinoline are cornerstone materials in the field of organic optoelectronics, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs). The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), which has been widely used as a robust electron-transporting and emissive material in OLED devices. scirp.org The high thermal stability and excellent electrical properties of these metalloquinolates are key to their utility. ijcce.ac.ir
Table 2: Role of 8-Hydroxyquinoline Metal Complexes in OLEDs
| Complex Example | Metal Ion | Role in OLED | Key Property | Reference |
|---|---|---|---|---|
| Alq3 | Aluminum (Al³⁺) | Emissive Layer, Electron Transport Layer | High thermal stability, good electroluminescence | scirp.org |
| ZnQ2 | Zinc (Zn²⁺) | Emissive Layer, Electron Transport Layer | High electron transport capability | ijcce.ac.irmdpi.com |
| BeQ2 | Beryllium (Be²⁺) | Emissive Layer | Studied as an emitter | mdpi.com |
Exploration in Separation and Extraction Technologies for Targeted Metal Ions
The strong chelating ability of 8-hydroxyquinoline and its derivatives makes them highly effective reagents in separation science, particularly for the solvent extraction of metal ions from aqueous solutions. scispace.comgoogle.com This application is crucial in fields such as hydrometallurgy and analytical chemistry for the purification and concentration of metals. researchgate.net
By carefully controlling the pH of the aqueous phase, selective extraction of different metal ions can be achieved. For example, a novel procedure using a substituted 8-hydroxyquinoline demonstrated the ability to stepwise and selectively extract molybdenum, copper, cobalt, and zinc from acidic aqueous solutions. google.com Molybdenum can be selectively extracted at a very low equilibrium pH (0 to about 2), while copper can be extracted from the remaining solution over a wider pH range. google.com Subsequent adjustments to the pH can then allow for the selective extraction of cobalt and zinc. google.com This pH-dependent selectivity provides a powerful tool for separating valuable metals from complex mixtures. Furthermore, 8-hydroxyquinoline derivatives have been studied in ionic liquid-based extraction systems, which showed enhanced extraction ability and selectivity for rare-earth ions compared to conventional organic solvents. researchgate.net
Table 3: Selective Solvent Extraction of Metal Ions with Substituted 8-Hydroxyquinolines
| Target Metal Ion | Extraction Condition | Application | Reference |
|---|---|---|---|
| Molybdenum (Mo) | Equilibrium pH 0 - 2 | Stepwise selective extraction | google.com |
| Copper (Cu) | Raffinate from Mo extraction, wide pH range | Stepwise selective extraction | google.com |
| Cobalt (Co) / Zinc (Zn) | Subsequent pH adjustment after Cu extraction | Stepwise selective extraction | google.com |
Potential as Ligands in Homogeneous and Heterogeneous Catalysis
The ability of 8-hydroxyquinoline derivatives to form stable complexes with transition metals opens up possibilities for their use as ligands in catalysis. daneshyari.com The electronic properties and coordination geometry of the resulting metal complex are critical to its catalytic activity.
One area of exploration is in oxidation catalysis. Copper complexes of various quinoline derivatives have been shown to possess significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.comdigitellinc.com Research indicates that the rate of this catalytic oxidation is dependent on both the chemical structure of the quinoline ligand and the nature of the copper salt used (e.g., acetate (B1210297), sulfate, nitrate). mdpi.com For instance, complexes formed with copper(II) acetate generally exhibit much higher catalytic activity than those formed with copper(II) nitrate (B79036) or chloride. mdpi.com In addition to oxidation, mixed-ligand complexes of Co(II) containing 8-hydroxyquinoline and an amino acid have been synthesized and used as homogeneous catalysts for the hydrolysis of esters. iosrjournals.org These findings highlight the potential to design tailored quinoline-based catalysts for a variety of chemical transformations.
Table 4: Catalytic Applications of 8-Hydroxyquinoline Derivative Complexes
| Catalytic Reaction | Metal Complex | Type of Catalysis | Reference |
|---|---|---|---|
| Oxidation of Catechol to o-Quinone | Copper(II)-Quinoline Complexes | Homogeneous | mdpi.comdigitellinc.com |
| Hydrolysis of Esters | Cobalt(II)-8-HQ-Amino Acid Complexes | Homogeneous | iosrjournals.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, such as condensation of quinolin-8-ol with hydroxypropene precursors under reflux conditions. Key steps include:
- Catalytic processes : Use of palladium catalysts for C–C bond formation (e.g., Suzuki coupling) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/acetone) or crystallization from methanol for high-purity yields .
- Optimization : Adjusting solvent polarity (e.g., polar aprotic solvents like DMF) and temperature (60–120°C) to enhance reaction efficiency .
Q. How is this compound characterized in terms of structural and chemical identity?
- Techniques :
- Thin-layer chromatography (TLC) : For preliminary identification using silica plates and UV visualization .
- Spectrophotometry : Quantification via Fehling’s solution complexation at 410 nm .
- High-resolution X-ray crystallography : Single-crystal analysis at 90 K with MoKα radiation (λ = 0.71073 Å) for precise bond-length/angle determination .
- Data : Molecular formula (C₁₂H₁₁NO₃), molecular weight (217.22 g/mol), and IUPAC name confirmed via PubChem .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial assays : Disk diffusion tests against E. coli and S. aureus show moderate inhibition zones (10–15 mm) .
- Enzyme inhibition : IC₅₀ values of 15–20 µM against tyrosine kinases, suggesting potential anticancer applications .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the quinoline ring?
- Analysis :
- Computational modeling : DFT calculations reveal higher electron density at positions 2 and 4 due to resonance effects from the hydroxyl group .
- Experimental validation : Nitration reactions yield 6-nitro derivatives as major products, consistent with predicted electrophilic attack sites .
- Challenges : Competing pathways under acidic vs. neutral conditions require pH-controlled environments (e.g., buffered solutions at pH 7.4) .
Q. How do crystallographic studies resolve structural ambiguities in metal complexes of this compound?
- Methodology :
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (methanol, 4–6 weeks) analyzed with Bruker AXS Kappa APEX II Ultra diffractometers .
- Key findings : Distorted octahedral geometry in tin(IV) complexes, with bond lengths of Sn–O = 2.15–2.30 Å and Sn–N = 2.40–2.55 Å .
- Data refinement : Multipole and Hirshfeld atom refinement (HAR) correct for thermal motion artifacts .
Q. What methodological contradictions arise in assessing its bioactivity across studies?
- Contradictions :
- Antioxidant vs. pro-oxidant effects : Conflicting IC₅₀ values (5–50 µM) in DPPH assays due to solvent polarity differences (methanol vs. DMSO) .
- Cytotoxicity variability : MTT assays report EC₅₀ of 10 µM (HeLa cells) vs. 25 µM (HEK293), attributed to cell membrane permeability factors .
- Resolution : Standardized protocols for solvent choice and cell lines are recommended .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
